molecular formula C12H18N4O B3016154 1-[4-[(1-Methylpyrazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one CAS No. 2308390-86-3

1-[4-[(1-Methylpyrazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one

Cat. No.: B3016154
CAS No.: 2308390-86-3
M. Wt: 234.303
InChI Key: LETWMTUHMWKHNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a related compound was synthesized and evaluated for biological activity . Another study reported the synthesis of a compound with a similar structure . The yield was 192 mg (33%) of a yellow solid .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques . Copies of the 1H, 13C-NMR, HSQC, HMBC, IR, and HRMS spectra are available online .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, one study reported the reaction of 4-methyl-1-phenyl-1H-pyrazole with potassium tetrachloroplatinate (II) under reflux conditions for 12 hours under an argon atmosphere in a 2-ethoxyethanol–water mixture .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, one compound was reported to have a yield of 192 mg (33%) of a yellow solid .

Mechanism of Action

The mechanism of action of similar compounds has been investigated . For example, one compound was identified as an effective, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer .

Safety and Hazards

The safety and hazards of similar compounds have been studied . For example, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were screened for their in vitro cytotoxic activity against various cell lines .

Future Directions

The future directions for the research of similar compounds have been suggested . For example, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized, and screened for their in vitro cytotoxic activity .

Properties

IUPAC Name

1-[4-[(1-methylpyrazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-3-12(17)16-6-4-15(5-7-16)10-11-8-13-14(2)9-11/h3,8-9H,1,4-7,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETWMTUHMWKHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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